Cycloheptanone oxime
CAS No.: 2158-31-8
Cat. No.: VC2401987
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2158-31-8 |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | N-cycloheptylidenehydroxylamine |
| Standard InChI | InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2 |
| Standard InChI Key | OENGSNXUALAIFP-UHFFFAOYSA-N |
| SMILES | C1CCCC(=NO)CC1 |
| Canonical SMILES | C1CCCC(=NO)CC1 |
Introduction
Chemical Structure and Fundamental Properties
Cycloheptanone oxime, with the molecular formula C7H13NO, is structurally characterized as an N-cycloheptylidenehydroxylamine. It has a molecular weight of 127.18 g/mol and is recognized by the CAS registry number 2158-31-8 . The compound features a cycloheptane ring with an oxime functional group (C=N-OH) at one position.
The chemical structure consists of a seven-membered carbocyclic ring with an oxime functional group where the nitrogen atom is double-bonded to a carbon atom in the ring, while bearing a hydroxyl group. This arrangement gives the molecule its characteristic reactivity and properties.
Structural Comparison with Related Oximes
Cycloheptanone oxime differs from its six-membered ring analog, cyclohexanone oxime, primarily in ring size. While cyclohexanone oxime contains a six-membered ring, cycloheptanone oxime features a seven-membered ring, which affects its conformational properties and reactivity. This structural difference results in distinct physical properties and potentially different applications between these related compounds.
Synthesis and Preparation Methods
Conventional Synthesis Approaches
The primary synthetic route to cycloheptanone oxime likely involves the condensation reaction between cycloheptanone and hydroxylamine or its salts, typically hydroxylamine hydrochloride. This reaction generally occurs in the presence of a base such as sodium hydroxide or sodium acetate, which neutralizes the acid formed during the reaction.
The reaction mechanism involves nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the oxime. The general reaction can be represented as:
Cycloheptanone + NH2OH → Cycloheptanone oxime + H2O
Alternative Synthesis Methods
By analogy with cyclohexanone oxime, alternative synthesis pathways might include:
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Partial reduction of the corresponding nitro compound (nitrocycloheptane)
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Oxidation of cycloheptylamine with appropriate oxidizing agents
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Rearrangement reactions of suitable precursors
Chemical Reactivity and Transformations
Characteristic Reactions
As an oxime, cycloheptanone oxime likely participates in several characteristic reactions:
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Beckmann Rearrangement: Under acidic conditions, oximes can undergo Beckmann rearrangement to form amides. For cycloheptanone oxime, this would theoretically produce a ring-expanded lactam.
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Reduction Reactions: Oximes can be reduced to amines using various reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation. Reduction of cycloheptanone oxime would yield cycloheptylamine.
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Hydrolysis: Under acidic conditions, oximes hydrolyze back to their parent carbonyl compounds. Cycloheptanone oxime would hydrolyze to cycloheptanone and hydroxylamine.
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Dehydration: Under certain conditions, oximes can undergo dehydration to form nitriles. This reaction pathway may be less favorable for cyclic oximes like cycloheptanone oxime due to ring strain considerations.
| Effect | Tissues/Systems Affected | Exposure Levels |
|---|---|---|
| Erythrotoxicity | Blood cells | >2,500 ppm for 13 weeks |
| Hematopoietic cell proliferation | Spleen | >2,500 ppm for 13 weeks |
| Hepatotoxicity | Liver | >1,250 ppm (males), >2,500 ppm (females) for 13 weeks |
| Olfactory epithelial degeneration | Nasal passages | Present at all exposure levels tested |
While these effects cannot be directly attributed to cycloheptanone oxime, they suggest potential areas of concern that would merit investigation for this structurally related compound.
Metabolic Considerations
By analogy with cyclohexanone oxime, which "rapidly hydrolyzes to cyclohexanone and, presumably, hydroxylamine" , cycloheptanone oxime might undergo similar metabolic transformations. The release of hydroxylamine could contribute to potential toxicity, as hydroxylamine is known to have oxidative effects on hemoglobin.
Analytical Detection and Characterization
Spectroscopic Analysis
Cycloheptanone oxime can be characterized using various spectroscopic techniques:
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Infrared (IR) Spectroscopy: The oxime functional group typically shows characteristic absorption bands for O-H stretching (3200-3600 cm^-1), C=N stretching (1640-1690 cm^-1), and N-O stretching (900-950 cm^-1).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show signals for the ring protons and the hydroxyl proton of the oxime group. The carbon NMR spectrum would display signals for the seven carbon atoms, with the carbon attached to the oxime nitrogen showing a characteristic downfield shift.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 127, corresponding to the molecular weight, along with fragmentation patterns typical of cyclic oximes.
Chromatographic Methods
Cycloheptanone oxime can likely be analyzed using:
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Gas Chromatography (GC): Potentially requiring derivatization due to the polar hydroxyl group
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High-Performance Liquid Chromatography (HPLC): Using appropriate stationary phases and detection methods such as UV or mass spectrometry
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Thin-Layer Chromatography (TLC): With suitable mobile phases and visualization reagents specific for oximes
Structural Comparison with Related Oximes
Cycloheptanone Oxime vs. Cyclohexanone Oxime
While cycloheptanone oxime contains a seven-membered ring, cyclohexanone oxime features a six-membered ring. This structural difference affects various properties:
Table 2: Comparative Properties of Cycloheptanone Oxime and Cyclohexanone Oxime
The larger ring in cycloheptanone oxime likely confers different conformational properties and potentially different reactivity patterns compared to cyclohexanone oxime.
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